molecular formula C2H8IN B1338398 Ethylamine hydriodide CAS No. 506-58-1

Ethylamine hydriodide

Cat. No. B1338398
CAS RN: 506-58-1
M. Wt: 173 g/mol
InChI Key: XFYICZOIWSBQSK-UHFFFAOYSA-N
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Description

Ethylamine hydriodide is a compound with the molecular formula C2H8IN . It is a derivative of Ethylamine, which appears as a colorless liquid or a gas with an odor of ammonia . Ethylamine hydriodide is known by several synonyms including ethylamine hydroiodide, Ethylammonium iodide, and Ethanamine, hydriodide .


Molecular Structure Analysis

The molecular weight of Ethylamine hydriodide is 173.00 g/mol . The InChI representation of the molecule is InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H . The Canonical SMILES representation is CCN.I . These representations provide a detailed view of the molecular structure of Ethylamine hydriodide.


Physical And Chemical Properties Analysis

Ethylamine hydriodide has a molecular weight of 173.00 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 172.97015 g/mol . The Topological Polar Surface Area of the compound is 26 Ų . The compound has a Heavy Atom Count of 4 . The compound has a Formal Charge of 0 .

Scientific Research Applications

    Perovskite Solar Cells

    Ethylamine hydroiodide is used in the fabrication of perovskite solar cells for surface passivation to improve stability and efficiency .

    Lithium Solvation

    Small primary amines like ethylamine can solvate lithium metal, which is relevant in battery research and materials science .

    Hydrotalcite-like Compounds

    It has been used as a precipitant agent to obtain hydrotalcite-like compounds with Zn (II) and Al (III) as layered cations .

Future Directions

Ethylamine hydriodide has potential applications in the field of solar cells. A study has shown that the use of both diammonium and methylthio molecules led to improved power conversion efficiency across several combinations . This suggests that Ethylamine hydriodide could have potential future applications in the field of renewable energy.

properties

IUPAC Name

ethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYICZOIWSBQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylamine hydriodide

CAS RN

506-58-1
Record name Ethylamine hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLAMINE HYDRIODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TZR47N82X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of a naphthalene ring into an ethylamine hydriodide-based passivator influence its interaction with perovskite materials?

A: Introducing a naphthalene ring into an ethylamine hydriodide-based passivator, such as in 2-(naphthalen-2-yl)ethylamine hydriodide (NEAI), significantly enhances its interaction with perovskite materials. [] The naphthalene ring contributes through strong π-π conjugation, facilitating efficient charge carrier extraction. Additionally, the bulky naphthalene moiety promotes tight attachment to the perovskite surface, effectively passivating surface defects. This passivation occurs through the selective occupation of FA and I vacancies in the perovskite structure by NEA+ and I- ions from NEAI, respectively. [] This interaction ultimately improves the performance and stability of perovskite solar cells.

Q2: Can external electric fields influence the properties of 2D perovskites containing organic cations like ethylamine?

A: Yes, research indicates that external electric fields can significantly impact the properties of 2D perovskites containing organic cations like ethylamine. [] A study on FPEA2PbI4 (FPEAI = 2‐(4‐Fluorophenyl)ethylamine Hydroiodide) revealed that applying an external electric field at low temperatures (78 K) led to a "charge-soaking effect." [] This effect manifested as a substantial enhancement in photoluminescence (PL) intensity, even after removing the electric field. The study suggests that the electric field passivates defects within the 2D perovskite structure, particularly those associated with defect-bound excitons, leading to improved optoelectronic properties. []

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